molecular formula C16H21NO3 B14696914 Methyl 2-methylprop-2-enoate;prop-2-enamide;styrene CAS No. 31551-02-7

Methyl 2-methylprop-2-enoate;prop-2-enamide;styrene

Cat. No.: B14696914
CAS No.: 31551-02-7
M. Wt: 275.34 g/mol
InChI Key: WGOHKAZPXXKHGK-UHFFFAOYSA-N
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Description

Methyl 2-methylprop-2-enoate, prop-2-enamide, and styrene are organic compounds that are often used in various industrial and scientific applications. Methyl 2-methylprop-2-enoate is an ester derived from methacrylic acid, prop-2-enamide is an amide derived from acrylic acid, and styrene is a vinyl aromatic compound. These compounds are known for their reactivity and versatility in chemical synthesis and polymer production.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Methyl 2-methylprop-2-enoate

      Synthesis: It is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst.

      Reaction Conditions: The reaction is carried out under reflux conditions with a strong acid like sulfuric acid as the catalyst.

  • Prop-2-enamide

      Synthesis: This compound is synthesized by the hydration of acrylonitrile in the presence of a sulfuric acid catalyst.

      Reaction Conditions: The reaction is conducted at elevated temperatures and pressures to ensure complete conversion.

  • Styrene

      Synthesis: Styrene is produced by the dehydrogenation of ethylbenzene.

      Reaction Conditions: The reaction is carried out at high temperatures (600-650°C) in the presence of a catalyst such as iron oxide.

Industrial Production Methods

    Methyl 2-methylprop-2-enoate: Industrially, it is produced via the acetone cyanohydrin route, which involves the reaction of acetone cyanohydrin with methanol.

    Prop-2-enamide: It is produced on a large scale by the catalytic hydration of acrylonitrile.

    Styrene: Industrial production involves the catalytic dehydrogenation of ethylbenzene in large reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Methyl 2-methylprop-2-enoate: Can undergo oxidation to form methacrylic acid.

      Prop-2-enamide: Can be oxidized to form acrylic acid.

      Styrene: Can be oxidized to form styrene oxide.

  • Reduction

      Methyl 2-methylprop-2-enoate: Can be reduced to form isobutyl alcohol.

      Prop-2-enamide: Can be reduced to form propylamine.

      Styrene: Can be hydrogenated to form ethylbenzene.

  • Substitution

      Methyl 2-methylprop-2-enoate: Can undergo nucleophilic substitution to form various derivatives.

      Prop-2-enamide: Can undergo nucleophilic substitution to form amides and esters.

      Styrene: Can undergo electrophilic substitution to form substituted styrenes.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products

    Methyl 2-methylprop-2-enoate: Methacrylic acid, isobutyl alcohol, and various esters.

    Prop-2-enamide: Acrylic acid, propylamine, and various amides.

    Styrene: Styrene oxide, ethylbenzene, and substituted styrenes.

Scientific Research Applications

Chemistry

    Methyl 2-methylprop-2-enoate: Used as a monomer in the production of polymethyl methacrylate (PMMA).

    Prop-2-enamide: Used in the synthesis of polyacrylamide, which is used as a flocculant in water treatment.

    Styrene: Used as a monomer in the production of polystyrene and other copolymers.

Biology

    Methyl 2-methylprop-2-enoate: Used in the synthesis of biocompatible materials for medical applications.

    Prop-2-enamide: Used in the production of hydrogels for drug delivery systems.

    Styrene: Used in the production of materials for biological research, such as petri dishes and microtiter plates.

Medicine

    Methyl 2-methylprop-2-enoate: Used in the production of dental materials and bone cements.

    Prop-2-enamide: Used in the synthesis of pharmaceutical intermediates.

    Styrene: Used in the production of medical devices and packaging materials.

Industry

    Methyl 2-methylprop-2-enoate: Used in the production of coatings, adhesives, and sealants.

    Prop-2-enamide: Used in the production of paper and textiles.

    Styrene: Used in the production of insulation materials, automotive parts, and consumer goods.

Mechanism of Action

    Methyl 2-methylprop-2-enoate: Acts as a monomer that undergoes polymerization to form PMMA. The polymerization process involves the formation of free radicals that initiate the reaction.

    Prop-2-enamide: Acts as a monomer that undergoes polymerization to form polyacrylamide. The polymerization process involves the formation of free radicals that initiate the reaction.

    Styrene: Acts as a monomer that undergoes polymerization to form polystyrene. The polymerization process involves the formation of free radicals that initiate the reaction.

Comparison with Similar Compounds

    Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate, but with a different ester group.

    Acrylamide: Similar to prop-2-enamide, but with a different amide group.

    Vinyl toluene: Similar to styrene, but with a methyl group on the aromatic ring.

List of Similar Compounds

  • Methyl methacrylate
  • Acrylamide
  • Vinyl toluene
  • Ethyl acrylate
  • Butyl acrylate

Properties

CAS No.

31551-02-7

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;prop-2-enamide;styrene

InChI

InChI=1S/C8H8.C5H8O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;1H2,2-3H3;2H,1H2,(H2,4,5)

InChI Key

WGOHKAZPXXKHGK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)N

Related CAS

31551-02-7

Origin of Product

United States

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